molecular formula C16H11FN2O B12495336 2-fluoro-N-(quinolin-4-yl)benzamide

2-fluoro-N-(quinolin-4-yl)benzamide

Cat. No.: B12495336
M. Wt: 266.27 g/mol
InChI Key: TVQVQPSZLLXORD-UHFFFAOYSA-N
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Description

2-fluoro-N-(quinolin-4-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom in the benzamide structure enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(quinolin-4-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminoquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may also be optimized to reduce costs and improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(quinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(quinolin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(quinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

2-fluoro-N-(quinolin-4-yl)benzamide can be compared with other quinoline derivatives, such as:

    2-fluoro-N-(5-quinolinyl)benzamide: Similar structure but with the fluorine atom at a different position.

    2-fluoro-N-methyl-4-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide: Contains additional functional groups that may enhance its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

2-fluoro-N-quinolin-4-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-13-7-3-1-5-11(13)16(20)19-15-9-10-18-14-8-4-2-6-12(14)15/h1-10H,(H,18,19,20)

InChI Key

TVQVQPSZLLXORD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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